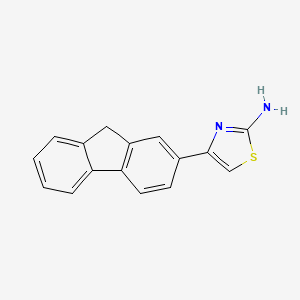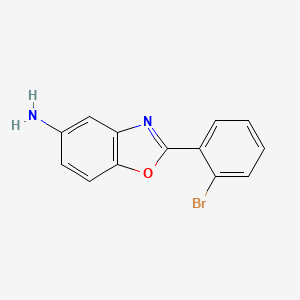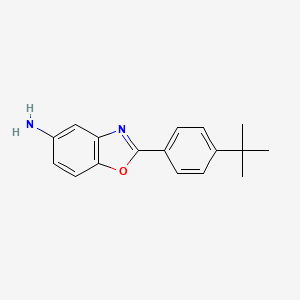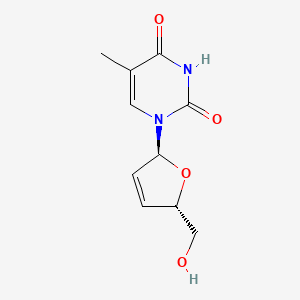
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines a fluorene moiety with a thiazole ring
Mecanismo De Acción
Target of Action
Fluorene derivatives have been known to interact with various biological targets, including enzymes and receptors
Mode of Action
It is known that fluorene derivatives can interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins . The specific interactions of this compound with its targets would need to be determined through experimental studies.
Biochemical Pathways
Fluorene derivatives have been shown to influence various biochemical pathways, depending on their specific targets
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which can be influenced by factors such as the compound’s chemical structure and the physiological conditions of the body .
Result of Action
Fluorene derivatives have been shown to exhibit various biological activities, such as antimicrobial and anticancer effects . The specific effects of this compound would need to be determined through experimental studies.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 9H-fluoren-2-yl derivatives with thiazole precursors. One common method involves the condensation of 9H-fluoren-2-yl isocyanate with thioamides under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) is commonly used for the oxidation of the fluorene moiety.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions on the thiazole ring.
Major Products
Aplicaciones Científicas De Investigación
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine is unique due to its combined fluorene and thiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific fluorescence characteristics and biological activity .
Propiedades
IUPAC Name |
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSNYCMULKIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353090 |
Source


|
| Record name | 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299438-56-5 |
Source


|
| Record name | 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)



![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

